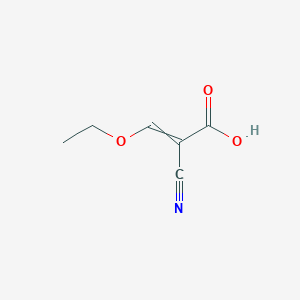

2-Cyano-3-ethoxyprop-2-enoic acid

CAS No.:

Cat. No.: VC13469335

Molecular Formula: C6H7NO3

Molecular Weight: 141.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7NO3 |

|---|---|

| Molecular Weight | 141.12 g/mol |

| IUPAC Name | 2-cyano-3-ethoxyprop-2-enoic acid |

| Standard InChI | InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9) |

| Standard InChI Key | AVAQZFUVMGMHSC-UHFFFAOYSA-N |

| SMILES | CCOC=C(C#N)C(=O)O |

| Canonical SMILES | CCOC=C(C#N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The IUPAC name 2-cyano-3-ethoxyprop-2-enoic acid denotes a conjugated enoic acid system with substituents at the α- and β-positions. The structure features:

-

A cyano group (-CN) at position 2, contributing to electron-withdrawing effects.

-

An ethoxy group (-OCHCH) at position 3, enhancing solubility in organic solvents.

-

A carboxylic acid (-COOH) at position 1, enabling hydrogen bonding and salt formation .

The conjugated double bond between C2 and C3 stabilizes the molecule through resonance, as shown in the following representation:

Physicochemical Profile

Key properties derived from experimental data include :

| Property | Value |

|---|---|

| Molecular Weight | 141 Da |

| LogP (Partition Coefficient) | 0.22 |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Donors | 1 (COOH group) |

| Hydrogen Bond Acceptors | 4 (CN, COOH, two ether O) |

| Polar Surface Area | 70 Ų |

The low LogP value suggests moderate hydrophilicity, while the polar surface area indicates potential for interactions with biological membranes.

Synthesis and Production

Synthetic Routes

Although direct synthesis protocols for 2-cyano-3-ethoxyprop-2-enoic acid are sparingly documented, its ethyl ester analog, (E)-ethyl 2-cyano-3-ethoxyacrylate (CAS 42466-67-1), is well-studied . Hydrolysis of this ester under acidic or basic conditions likely yields the target acid:

Ethyl Ester Synthesis

A representative procedure for the ester precursor involves condensation of diethyl aminomalonate hydrochloride with ethyl (ethoxymethylene)cyanoacetate in ethanol under reflux with sodium ethoxide, achieving 95% yield :

-

Reagents:

-

Diethyl aminomalonate hydrochloride (47.3 mmol)

-

Ethyl (ethoxymethylene)cyanoacetate (47.2 mmol)

-

Sodium ethoxide (21 wt.% in ethanol, 165.4 mmol)

-

-

Conditions:

-

Reflux in ethanol for 20 hours.

-

Neutralization with acetic acid, followed by extraction and purification.

-

Scalability and Industrial Production

Three suppliers—Enamine Ltd, FCH Group, and UORSY—offer the compound at 90% purity, with pricing stratified by scale :

| Supplier | Pack Size | Price (USD) |

|---|---|---|

| Enamine Ltd | 1 mg | 74 |

| FCH Group | 10 mg | 92 |

| UORSY | 20 mg | 111 |

Lead times of five days from Ukraine suggest centralized production with distribution logistics optimized for research-scale quantities.

Applications in Pharmaceutical and Material Science

Role in Heterocyclic Synthesis

The compound’s α,β-unsaturated system enables cyclocondensation reactions with nucleophiles like hydrazines or amines, forming pyrazole or pyrrole cores. For example:

Such intermediates are pivotal in constructing bioactive molecules, including antiviral and antibiotic agents .

| Hazard Code | Risk Statement |

|---|---|

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. |

Precautionary Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, goggles, lab coats.

-

Ventilation: Use fume hoods to avoid inhalation (H334).

-

Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.

Recent Advances and Future Directions

Computational Studies

Quantitative structure-activity relationship (QSAR) models predict high gastrointestinal absorption () and blood-brain barrier penetration () . These properties underscore its utility in central nervous system-targeted therapeutics.

Sustainable Synthesis

Future efforts may explore biocatalytic routes or green solvents to improve the atom economy of current synthetic methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume